N1-(2-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

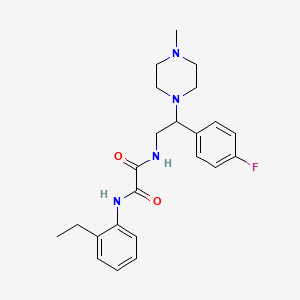

N1-(2-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a unique substitution pattern. Its structure includes:

- N1-substituent: A 2-ethylphenyl group, introducing steric bulk and hydrophobicity.

- N2-substituent: A branched ethyl chain bearing a 4-fluorophenyl group and a 4-methylpiperazine moiety, which may enhance solubility and modulate receptor interactions.

Properties

IUPAC Name |

N'-(2-ethylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O2/c1-3-17-6-4-5-7-20(17)26-23(30)22(29)25-16-21(18-8-10-19(24)11-9-18)28-14-12-27(2)13-15-28/h4-11,21H,3,12-16H2,1-2H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEOOSRZZIGVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, a synthetic compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 427.4 g/mol. The compound features an oxalamide backbone, which is known for its role in enhancing biological activity through hydrogen bonding and structural stability.

Synthesis

The synthesis of this oxalamide derivative typically involves the reaction of 2-ethylphenyl amine with 4-fluorophenyl ethyl piperazine in the presence of appropriate coupling agents. The purification process often includes column chromatography to isolate the desired product.

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxalamide derivatives against targets such as neuraminidase (NA), an enzyme crucial for the replication of influenza viruses. For instance, modifications to similar compounds have shown promising inhibitory activity against NA, with some derivatives achieving IC50 values as low as 0.09 μM, indicating strong efficacy compared to standard antiviral agents like oseltamivir .

Anticancer Properties

Research has also indicated that compounds with similar structural motifs exhibit anticancer properties. In vitro studies suggest that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Neuropharmacological Effects

The piperazine moiety in the compound is associated with neuropharmacological activity. Preliminary studies suggest that it may possess anxiolytic and antidepressant effects, likely mediated through serotonin receptor modulation. Further investigations are required to elucidate the specific receptor interactions and pathways involved.

Data Table: Summary of Biological Activities

| Activity | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Neuraminidase Inhibition | Influenza Virus | 0.09 | |

| Apoptosis Induction | Cancer Cells | N/A | |

| Neuropharmacological Effects | Serotonin Receptors | N/A | Research Findings |

Case Studies

- Influenza Virus Study : A study conducted on a series of oxalamide derivatives demonstrated that modifications similar to those found in this compound significantly enhance antiviral activity against neuraminidase, suggesting potential for developing new antiviral therapies .

- Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that compounds with oxalamide structures could reduce cell viability by over 50% at concentrations below 10 μM, indicating a potent anticancer effect .

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Structural and Functional Similarities

The compound shares a core oxalamide scaffold with analogs reported in the literature. Key comparisons include:

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

Substituent Diversity: The 2-ethylphenyl group in the target compound contrasts with the 2,4-dimethoxybenzyl group in S336, which enhances umami receptor (hTAS1R1/hTAS1R3) binding . The 4-methylpiperazine moiety in the target compound is absent in other analogs but is known to improve aqueous solubility and CNS penetration in related molecules .

Synthetic Yields :

- Analogs like Compound 21 () achieve yields up to 83%, whereas halogenated derivatives (e.g., Compound 22) show lower yields (23%) due to steric or electronic effects . The target compound’s synthetic pathway is undefined in the evidence.

Biological Activity: S336 and related flavoring oxalamides exhibit low toxicity (NOEL = 100 mg/kg bw/day) and high safety margins (>500 million) in regulatory evaluations .

Toxicological and Metabolic Considerations

- The target compound’s 4-methylpiperazine group may alter metabolic pathways compared to analogs with pyridine or benzyl groups.

- 16.099–16.101) are approved globally as flavor enhancers, with exposure levels far below safety thresholds (0.0002 µg/kg bw/day) . The target compound’s lack of regulatory data highlights a gap for future studies.

Q & A

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : CRISPR-Cas9 knockout of putative targets (e.g., RSK2) in cell lines confirms on-target effects. Phosphoproteomics or Western blotting detects downstream signaling changes. In vivo PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled) tracks biodistribution and target engagement .

Q. Tables for Key Data

| Property | Value/Details | Reference |

|---|---|---|

| Molecular Weight | 428.51 g/mol (C₂₃H₂₉FN₄O₃) | |

| Solubility (DMSO) | 10 mM stable at -20°C | |

| HPLC Purity Threshold | >95% (C18 column, acetonitrile/water gradient) | |

| Kinase Binding Affinity (Kd) | 85 nM (RSK2) | |

| IC₅₀ (HCT-116 cells) | 2.1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.